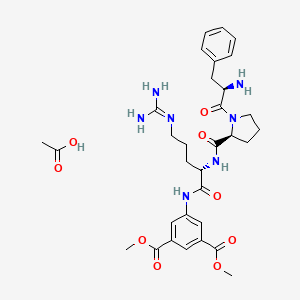![molecular formula C9H6N2 B13798211 Azeto[1,2-A]benzimidazole CAS No. 49689-23-8](/img/structure/B13798211.png)
Azeto[1,2-A]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azeto[1,2-A]benzimidazole is a heterocyclic compound that features a fused ring system combining azetidine and benzimidazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azeto[1,2-A]benzimidazole typically involves a one-pot protocol. A common method includes the condensation of o-phenylenediamine with 2-chloroquinoline-3-carbaldehyde derivatives, followed by intramolecular palladium-catalyzed C–N coupling . This method has been optimized by screening various ligands, palladium sources, bases, and solvents to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is scalable and can be adapted for industrial applications. The use of palladium-catalyzed cross-coupling reactions is a common industrial practice due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Azeto[1,2-A]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Aplicaciones Científicas De Investigación
Azeto[1,2-A]benzimidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Azeto[1,2-A]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparación Con Compuestos Similares
Benzimidazole: Known for its broad range of biological activities, including anticancer, antifungal, and antibacterial properties.
Quinoline: Frequently found in natural products and exhibits a broad range of biological activities.
Uniqueness: Azeto[1,2-A]benzimidazole is unique due to its fused ring system, which combines the structural features of both azetidine and benzimidazole.
Propiedades
Número CAS |
49689-23-8 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
azeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-6H |
Clave InChI |
NKMZJBLSSZSBPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


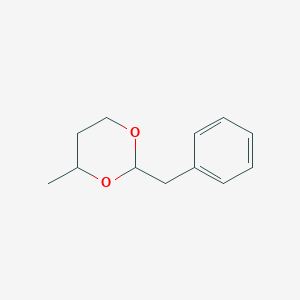
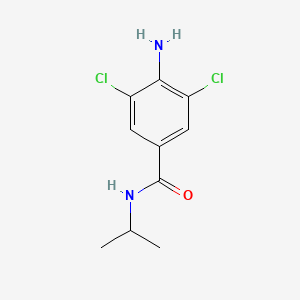

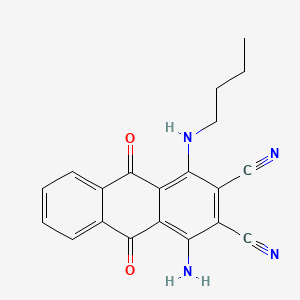
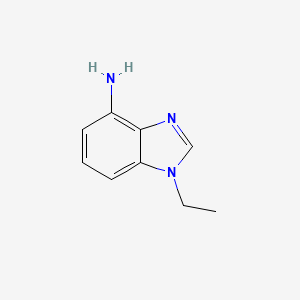
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
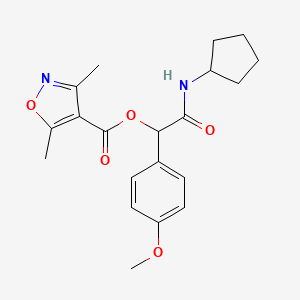
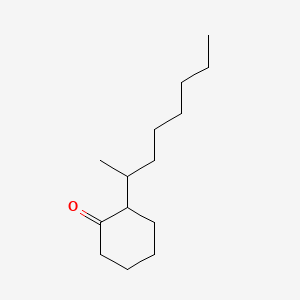
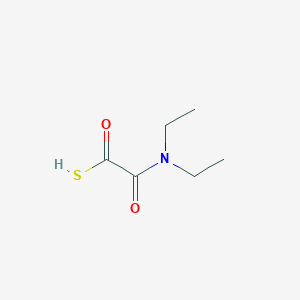
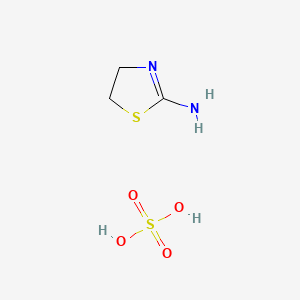
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)

